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Compound of Interest

Compound Name: Perfluorotriethylamine

Cat. No.: B110023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of

perfluorotriethylamine (PFTA), a perfluorinated compound of interest in various scientific and

industrial applications. Due to its high thermal and chemical stability, understanding its behavior

at a molecular level is crucial for its application and for assessing its environmental fate. This

document summarizes available quantitative data, details experimental and computational

methodologies for property determination, and visualizes key concepts.

Core Thermochemical Properties
Perfluorotriethylamine, with the chemical formula N(C₂F₅)₃, is a fully fluorinated tertiary

amine. Its physicochemical properties are dominated by the strong carbon-fluorine bonds,

leading to high density, low surface tension, and exceptional inertness.

Physical Properties
A summary of the key physical properties of perfluorotriethylamine is presented in Table 1.

These values are essential for handling and for designing processes involving this compound.
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Property Value Reference

Molecular Formula C₆F₁₅N --INVALID-LINK--

Molar Mass 371.05 g/mol --INVALID-LINK--

Density 1.736 g/mL at 25 °C --INVALID-LINK--

Boiling Point 68-69 °C at 743 mmHg --INVALID-LINK--

Melting Point -116.95 °C --INVALID-LINK--

Vapor Pressure 2.15 psi (14.8 kPa) at 20 °C --INVALID-LINK--

Thermochemical Data
Direct experimental thermochemical data for perfluorotriethylamine is scarce. The most

significant experimentally determined value is its enthalpy of formation. Other properties like

entropy and heat capacity are often estimated using computational methods due to the

challenges in experimentally measuring them for such inert compounds.

Thermochemical
Property

Value (kJ/mol) Method Reference

Standard Enthalpy of

Formation (liquid),

ΔfH°(l)

-2738.4 ± 4.2
Combustion

Calorimetry

Erastov & Kolesov,

1979

Standard Enthalpy of

Formation (gas), ΔfH°

(g)

-2694.3
Calculated from liquid

phase data

Erastov & Kolesov,

1979

Note: The gas phase enthalpy of formation is derived from the liquid phase value and the

enthalpy of vaporization.
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The determination of thermochemical properties for perfluorinated compounds like PFTA relies

on both experimental and computational techniques.

Experimental Protocol: Combustion Calorimetry
The standard enthalpy of formation of perfluorotriethylamine was experimentally determined

by Erastov and Kolesov in 1979 using combustion calorimetry. This classical technique

involves the complete combustion of a substance in a bomb calorimeter and measuring the

heat evolved.

Workflow for Combustion Calorimetry:

Sample Preparation Combustion Measurement & Analysis

Pure PFTA Sample Encapsulation in
 a combustible ampoule

Bomb Calorimeter
(high-pressure O₂) Electrical Ignition Complete Combustion Measure Temperature

Change (ΔT)
Calculate Energy Released

(q = C_cal * ΔT)

Apply Corrections
(e.g., for ignition energy,
formation of nitric acid)

Determine Enthalpy of
Combustion (ΔcH°)

Calculate Enthalpy of
Formation (ΔfH°)
using Hess's Law

Click to download full resolution via product page

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Computational Protocols for Thermochemical Properties
Due to the experimental challenges, computational chemistry plays a vital role in determining

the thermochemical properties of per- and polyfluoroalkyl substances (PFAS).[1][2] High-level

ab initio and density functional theory (DFT) methods are employed to predict properties like

enthalpy of formation, entropy, and heat capacity.

Generalized Computational Workflow:
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Energy (ZPE)

Calculate Thermal
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Caption: Generalized workflow for computational determination of thermochemical properties.

Key Computational Methods:

Density Functional Theory (DFT): Methods like B3LYP and M06-2X are often used for

geometry optimization and frequency calculations due to their computational efficiency.[1]

Ab Initio Methods: For accurate single-point energy calculations, high-level methods are

employed:

Gaussian-n (G4, G3): Composite methods that approximate high-level calculations

through a series of well-defined steps.
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Coupled Cluster (CCSD(T)): Considered the "gold standard" for its high accuracy in

calculating electronic energies.

Correlation Consistent Composite Approach (ccCA): A composite method that provides a

good balance between accuracy and computational cost.[2]

Determination of Enthalpy of Formation:

The calculated electronic energy is used in conjunction with a thermochemical scheme, such

as the atomization or isodesmic reaction approach, to determine the enthalpy of formation.[1]

The isodesmic approach is generally preferred as it benefits from the cancellation of errors.

Thermal Decomposition of Perfluorotriethylamine
The thermal decomposition of PFAS is a critical area of research, particularly for developing

effective remediation technologies.[3] While specific experimental studies on the thermal

decomposition of perfluorotriethylamine are limited, the general principles of PFAS pyrolysis

can be applied.

The high strength of the C-F bond makes perfluorinated compounds highly resistant to thermal

degradation. Decomposition typically initiates at the weakest bonds in the molecule. For PFTA,

this would likely be the C-N or C-C bonds.

Logical Pathway for Generalized PFAS Thermal Decomposition:
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Caption: Generalized logical pathway for the thermal decomposition of PFAS.

The decomposition of PFTA is expected to produce a complex mixture of smaller perfluorinated

compounds. The specific products and their distribution will depend on the decomposition

temperature, pressure, and the presence of other substances. Techniques like pyrolysis-gas

chromatography-mass spectrometry (Py-GC-MS) are instrumental in identifying these

decomposition products.

Relevance to Researchers, Scientists, and Drug
Development Professionals
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A thorough understanding of the thermochemical properties of perfluorotriethylamine is

essential for:

Reaction and Process Design: Accurate enthalpy of formation data is critical for calculating

reaction enthalpies and designing safe and efficient chemical processes.

Thermal Stability Assessment: Knowledge of decomposition pathways and kinetics is vital for

determining the operational limits of PFTA in applications such as heat transfer fluids or

solvents.

Environmental Fate Modeling: Thermochemical data can be used in models to predict the

persistence and transport of PFTA in the environment.

Development of Remediation Technologies: Understanding the thermal decomposition

mechanisms is crucial for developing effective destruction technologies for PFAS-containing

waste streams.

Drug Delivery and Formulation: While not a primary application, the inertness and unique

properties of perfluorinated compounds are explored in advanced drug delivery systems.

Knowledge of their stability is paramount in such contexts.

Conclusion
This technical guide has summarized the available thermochemical data for

perfluorotriethylamine, highlighting the reliance on a combination of limited experimental data

and extensive computational studies. The provided methodologies and workflows offer a

blueprint for researchers seeking to determine or predict the thermochemical properties of

PFTA and other perfluorinated compounds. Further experimental work is needed to validate

computational predictions and to fully elucidate the complex thermal decomposition pathways

of this highly stable molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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